N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN7/c1-18-30-23-8-4-5-9-24(23)34(18)17-15-25-32-26-21-6-2-3-7-22(21)31-27(35(26)33-25)29-16-14-19-10-12-20(28)13-11-19/h2-13H,14-17H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXIDRAAFWPXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCCC6=CC=C(C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the formation of the triazoloquinazoline core. The final step involves the introduction of the chlorophenyl group through a substitution reaction. Common reagents used in these reactions include chlorobenzene, benzimidazole, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline and benzimidazole derivatives, which can have different biological activities and chemical properties.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline and triazole have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation pathways. The incorporation of the 4-chlorophenyl group enhances the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against tumors.
Antimicrobial Activity
Compounds containing triazole and quinazoline rings have demonstrated antimicrobial properties against a range of bacteria and fungi. Studies suggest that these compounds can disrupt microbial cell wall synthesis or inhibit critical metabolic pathways in pathogens.
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of triazoloquinazoline derivatives for their anticancer activity against glioblastoma cell lines. The results showed that certain derivatives exhibited low micromolar activity against key kinases involved in tumor growth, suggesting that N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine could be a candidate for further development as an anticancer agent.
| Compound | EC50 (μM) | Target Kinase |
|---|---|---|
| A | 20 ± 3 | AKT2 |
| B | >100 | Not specified |
| C | 50 | Not specified |
Case Study 2: Antimicrobial Screening
In another research initiative, derivatives similar to this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings indicated significant inhibition zones in disc diffusion assays compared to control groups.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 4-chlorophenyl group in C736-0483 enhances hydrophobic interactions compared to methoxy or ethoxy derivatives .
- logP Trends : Ethoxy groups (logP ~5.8) increase lipophilicity vs. methoxy (logP ~4.1), aligning with C736-0483’s high logP (5.3) for tissue penetration .
Functional Analogues with Triazolopyrimidine Cores
Key Observations:
- Chlorophenyl Positioning : 4-Chlorophenyl derivatives (e.g., Compound 92 in ) show higher synthetic yields (31–40%) than 3-chlorophenyl analogues, suggesting steric or electronic advantages .
- Target Specificity : Triazolopyrimidines target PfDHODH, while triazoloquinazolines like C736-0483 are hypothesized to modulate mammalian kinases due to quinazoline’s ATP-binding affinity .
Metabolite Dereplication and Structural Similarity
- Molecular Networking : C736-0483 shares a high cosine score (>0.8) with triazoloquinazoline derivatives, confirming structural homology .
- Fragmentation Patterns : LC-MS/MS data correlate with benzimidazole-containing analogues, distinguishing it from benzothiazole-based compounds (e.g., ’s 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine) .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chlorophenyl group : Contributes to its lipophilicity and potential interaction with various biological targets.
- Benzodiazole moiety : Known for its role in modulating neurotransmitter systems.
- Triazoloquinazoline framework : Associated with diverse pharmacological activities.
Molecular Formula
The molecular formula is , indicating a complex structure that may interact with multiple biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds containing the 4-chlorophenyl group have shown promising results against glioblastoma cells. The mechanism often involves the inhibition of key signaling pathways such as AKT signaling, which is crucial for cell survival and proliferation in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | EC50 (μM) | Target |
|---|---|---|
| Compound 4j | 20 ± 3 | Glioblastoma |
| MK-2206 (AKT inhibitor) | 2 ± 0.5 | AKT Signaling |
Neuropharmacological Effects
The benzodiazole component suggests potential effects on the central nervous system (CNS). Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems such as serotonin and dopamine. This modulation can lead to anxiolytic and antidepressant effects.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors could explain neuropharmacological effects.
Case Study 1: Glioblastoma Treatment
A study evaluated a series of compounds against primary patient-derived glioblastoma cells. The compound demonstrated significant inhibitory effects on cell growth, particularly in three-dimensional neurosphere cultures. This highlights its potential as a therapeutic agent in treating aggressive brain tumors .
Case Study 2: Neuropharmacological Screening
In a separate study focusing on neuropharmacological properties, compounds similar to this compound were screened for their ability to modulate neurotransmitter receptors. Results indicated promising anxiolytic-like effects in animal models .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction yields be optimized?
The compound can be synthesized via multi-step heterocyclic coupling, starting with chlorophenyl ethylamine and 2-methylbenzodiazole precursors. Key intermediates include triazoloquinazoline scaffolds formed through cyclization reactions using phosphorus oxychloride (POCl₃) or similar reagents at elevated temperatures (120–140°C) . To optimize yields, employ Design of Experiments (DoE) methodologies to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. For example, flow-chemistry setups can enhance reproducibility and scalability .
Q. Which analytical techniques are critical for structural confirmation?
Confirm the compound’s structure using:
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl/ethyl groups (δ 1.2–3.5 ppm) .
- Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., m/z ~500–550 for similar triazoloquinazolines) .
- Elemental Analysis : Verify C, H, N percentages (e.g., C: 65–70%, H: 4–6%, N: 15–20%) .
- IR Spectroscopy : Identify NH/CH stretches (3100–3300 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Use shake-flask methods in DMSO, PBS, or cell culture media, followed by HPLC-UV quantification.
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4–40°C), and light exposure. Monitor via LC-MS for decomposition products (e.g., hydrolysis of triazole rings) .
Q. What preliminary biological assays are recommended for activity screening?
Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays or cytotoxicity against cancer cell lines (e.g., MTT assays). Include positive controls (e.g., gefitinib for EGFR) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
